methyl}quinolin-8-ol CAS No. 64845-56-3](/img/structure/B12887067.png)
7-{[4-(Benzenesulfonyl)anilino](3-nitrophenyl)methyl}quinolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-((3-Nitrophenyl)((4-(phenylsulfonyl)phenyl)amino)methyl)quinolin-8-ol is a complex organic compound with a molecular formula of C28H21N3O5S and a molar mass of 511.55 g/mol This compound features a quinoline core substituted with a 3-nitrophenyl group, a 4-(phenylsulfonyl)phenyl group, and an amino-methyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-((3-Nitrophenyl)((4-(phenylsulfonyl)phenyl)amino)methyl)quinolin-8-ol typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The specific conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
7-((3-Nitrophenyl)((4-(phenylsulfonyl)phenyl)amino)methyl)quinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenylsulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
7-((3-Nitrophenyl)((4-(phenylsulfonyl)phenyl)amino)methyl)quinolin-8-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 7-((3-Nitrophenyl)((4-(phenylsulfonyl)phenyl)amino)methyl)quinolin-8-ol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The quinoline core can intercalate with DNA, potentially disrupting cellular processes. The phenylsulfonyl group can enhance the compound’s solubility and facilitate its transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
- 7-((3-Nitrophenyl)((4-(methylsulfonyl)phenyl)amino)methyl)quinolin-8-ol
- 7-((3-Nitrophenyl)((4-(ethylsulfonyl)phenyl)amino)methyl)quinolin-8-ol
Uniqueness
7-((3-Nitrophenyl)((4-(phenylsulfonyl)phenyl)amino)methyl)quinolin-8-ol is unique due to the presence of the phenylsulfonyl group, which can significantly influence its chemical reactivity and biological activity. The combination of the nitro group, quinoline core, and phenylsulfonyl group provides a distinct set of properties that can be leveraged for various applications.
Properties
CAS No. |
64845-56-3 |
|---|---|
Molecular Formula |
C28H21N3O5S |
Molecular Weight |
511.5 g/mol |
IUPAC Name |
7-[[4-(benzenesulfonyl)anilino]-(3-nitrophenyl)methyl]quinolin-8-ol |
InChI |
InChI=1S/C28H21N3O5S/c32-28-25(16-11-19-7-5-17-29-27(19)28)26(20-6-4-8-22(18-20)31(33)34)30-21-12-14-24(15-13-21)37(35,36)23-9-2-1-3-10-23/h1-18,26,30,32H |
InChI Key |
FQPATXVCXUTWGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)NC(C3=CC(=CC=C3)[N+](=O)[O-])C4=C(C5=C(C=CC=N5)C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


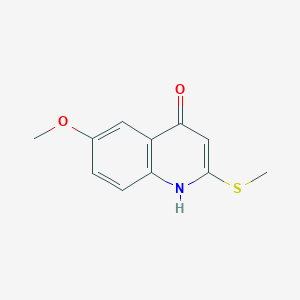
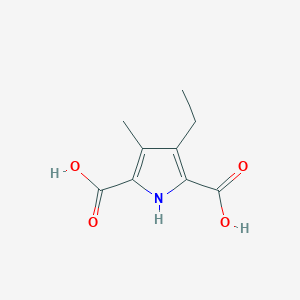
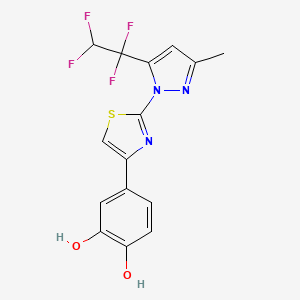
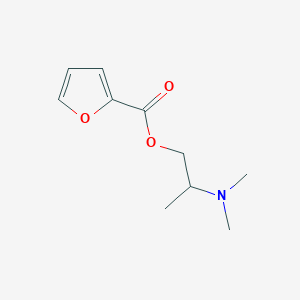
![5-Isoquinolinesulfonamide, N-(2-aminoethyl)-N-[2-(phenylsulfonyl)ethyl]-](/img/structure/B12887017.png)
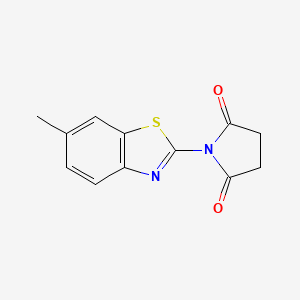
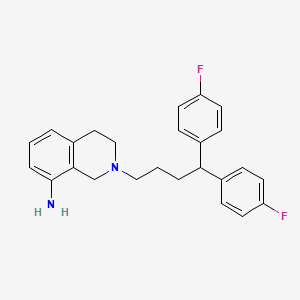
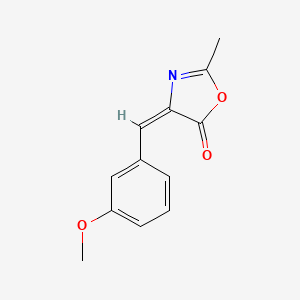
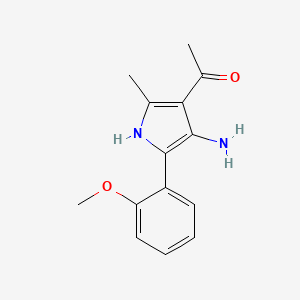
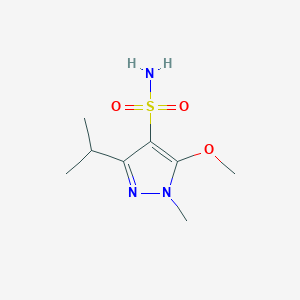
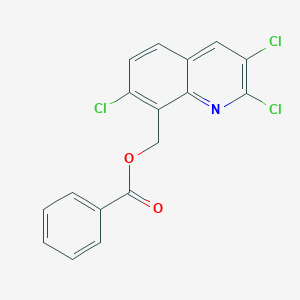
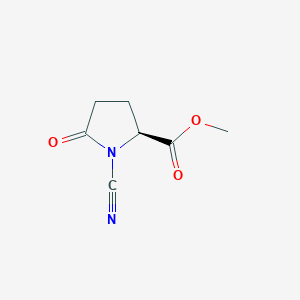
![2,5-Bis(6-bromohexyl)-3,6-bis(5-bromothiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B12887057.png)
![1-[2,5-Dimethyl-4-(6-nitro-2H-1,3-benzodioxol-5-yl)furan-3-yl]ethan-1-one](/img/structure/B12887062.png)
